molecular formula C9H9FO3 B1599717 2-Fluoro-3,6-dimethoxybenzaldehyde CAS No. 783342-33-6

2-Fluoro-3,6-dimethoxybenzaldehyde

Cat. No.: B1599717
CAS No.: 783342-33-6
M. Wt: 184.16 g/mol
InChI Key: LNPHQRXMWZSAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3,6-dimethoxybenzaldehyde: is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the second position and methoxy groups at the third and sixth positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3,6-dimethoxybenzaldehyde typically involves a multi-step reaction process. One common method starts with 1,4-Dimethoxybenzene as the precursor. The steps are as follows:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Fluoro-3,6-dimethoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound typically yields the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products:

    Oxidation: 2-Fluoro-3,6-dimethoxybenzoic acid.

    Reduction: 2-Fluoro-3,6-dimethoxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3,6-dimethoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3,6-dimethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

    3,6-Dimethoxybenzaldehyde: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

    2-Fluoro-4,5-dimethoxybenzaldehyde: Similar structure but with different substitution pattern, leading to variations in properties and applications.

    2-Fluoro-3,5-dimethoxybenzaldehyde: Another isomer with distinct chemical behavior.

Uniqueness: 2-Fluoro-3,6-dimethoxybenzaldehyde is unique due to the specific positioning of the fluorine and methoxy groups, which confer distinct electronic and steric properties. These features can influence its reactivity, making it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

2-fluoro-3,6-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-7-3-4-8(13-2)9(10)6(7)5-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPHQRXMWZSAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442032
Record name 2-FLUORO-3,6-DIMETHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

783342-33-6
Record name 2-FLUORO-3,6-DIMETHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-3,6-dimethoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Fluoro-3,6-dimethoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Fluoro-3,6-dimethoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Fluoro-3,6-dimethoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Fluoro-3,6-dimethoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Fluoro-3,6-dimethoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.